Grape Seed P.E. -

Grape Seed P.E.

Catalog Number: EVT-10921598
CAS Number:
Molecular Formula: C32H30O11
Molecular Weight: 590.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Grape Seed Extract is classified as a dietary supplement and is often marketed for its health benefits, including cardiovascular health support, anti-inflammatory effects, and skin health enhancement. It falls under the category of phytochemicals due to its plant-derived nature.

Synthesis Analysis

Methods

The synthesis of Grape Seed Extract involves several extraction techniques:

  1. Solvent Extraction: This method uses organic solvents like ethanol or hexane to dissolve the desired compounds from the grape seeds. Sequential extraction with varying polarity solvents can yield different fractions of bioactive compounds.
  2. Supercritical Fluid Extraction: Utilizing supercritical carbon dioxide allows for efficient extraction without leaving toxic residues. This method can selectively extract non-polar compounds while preserving thermally sensitive phytochemicals.
  3. Enzymatic Extraction: Enzymes can be used to break down cell walls in grape seeds, enhancing the release of bioactive compounds during extraction.
  4. Ultrasound-Assisted Extraction: This technique employs ultrasonic waves to facilitate solvent penetration into plant material, increasing extraction efficiency.

Technical Details

The choice of extraction method significantly influences the yield and composition of Grape Seed Extract. For instance, studies have shown that supercritical fluid extraction can achieve higher yields of polyphenols compared to traditional solvent methods due to its ability to operate at lower temperatures and pressures .

Molecular Structure Analysis

Structure

The primary bioactive components in Grape Seed Extract are proanthocyanidins, which are oligomeric flavonoids consisting of catechin and epicatechin units. The molecular structure can vary widely; they may exist as dimers, trimers, or larger polymers with complex branching patterns.

Data

  • Molecular Formula: Varies depending on specific proanthocyanidin structures.
  • Molecular Weight: Typically ranges from 288 g/mol for monomers like catechin to over 1000 g/mol for larger oligomers.
Chemical Reactions Analysis

Reactions

Grape Seed Extract undergoes various chemical reactions during processing and application:

  1. Oxidation-Reduction Reactions: The antioxidant properties of proanthocyanidins allow them to donate electrons and neutralize free radicals.
  2. Polymerization: Proanthocyanidins can polymerize under certain conditions, affecting their bioactivity and solubility.
  3. Enzymatic Reactions: In biological systems, proanthocyanidins may interact with enzymes such as tyrosinase, influencing pigmentation processes in skin cells .

Technical Details

The stability and reactivity of Grape Seed Extract components depend on environmental factors such as pH, temperature, and the presence of other reactive species.

Mechanism of Action

Process

The mechanisms through which Grape Seed Extract exerts its effects include:

  1. Antioxidant Activity: Proanthocyanidins scavenge free radicals and inhibit oxidative stress, which is linked to chronic diseases such as cancer and cardiovascular disorders.
  2. Anti-inflammatory Effects: Compounds in Grape Seed Extract modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  3. Cardiovascular Benefits: By improving endothelial function and reducing blood pressure, Grape Seed Extract supports heart health .

Data

Research indicates that daily supplementation with Grape Seed Extract can significantly reduce markers of oxidative stress in human subjects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a fine powder or liquid extract.
  • Color: Ranges from light brown to dark red or purple depending on the concentration of polyphenols.
  • Odor: Generally mild; varies based on processing methods.

Chemical Properties

  • Solubility: Soluble in ethanol and water; varying solubility in organic solvents based on molecular weight.
  • Stability: Sensitive to light and heat; should be stored in cool, dark conditions to maintain efficacy.

Relevant analyses have shown that Grape Seed Extract retains significant antioxidant activity across a range of pH levels .

Applications

Scientific Uses

Grape Seed Extract has numerous applications in both food science and health industries:

  1. Nutraceuticals: Used in dietary supplements aimed at enhancing cardiovascular health and providing antioxidant support.
  2. Cosmetics: Incorporated into skincare products for its anti-aging properties due to its ability to protect skin cells from oxidative damage.
  3. Food Preservation: Its antioxidant properties make it useful as a natural preservative in food products .
  4. Pharmaceuticals: Potential applications in developing treatments for chronic diseases linked to oxidative stress and inflammation.
Phytochemical Profiling and Bioactive Constituents of Grape Seed P.E.

Compositional Analysis of Oligomeric Proanthocyanidins (OPCs)

Oligomeric proanthocyanidins (OPCs) constitute the primary bioactive fraction in grape seed extract (GSE), characterized by polymers of flavan-3-ol units. Structurally, OPCs in grape seeds are predominantly B-type procyanidins, featuring C4→C8 interflavan bonds (≥90%), with minor C4→C6 linkages [6]. Monomeric subunits consist mainly of (–)-epicatechin (60–80%) and (+)-catechin (20–40%), with galloylation (esterification with gallic acid) occurring in 5–12% of units [3] [6]. Polymerization degree critically influences bioactivity: dimers (DP2) to pentamers (DP5) exhibit superior absorption and in vivo antioxidant efficacy compared to higher polymers (DP > 10) [6].

Table 1: Distribution of Proanthocyanidin Polymerization Degrees in Grape Seed P.E.

Polymerization DegreeRelative Abundance (%)Bioactivity Relevance
Monomers (DP1)5–15%Precursors for oligomer synthesis
Dimers–Trimers (DP2–3)25–40%High antioxidant capacity, bioavailable
Tetramers–Pentamers (DP4–5)15–25%Vasorelaxant, ET-1 inhibition
Polymers (DP > 5)30–50%Limited bioavailability

Data compiled from [1] [6]

Quantification of Flavonoid Subtypes: Catechins, Epicatechins, and Gallic Acid Derivatives

Beyond OPCs, grape seed P.E. contains distinct flavonoid subclasses quantified as follows:

  • Monomeric Flavan-3-ols: (–)-Epicatechin (50–100 mg/g extract) and (+)-catechin (20–60 mg/g) serve as core OPC building blocks. Epicatechin predominates in seeds at ratios of 3:1 over catechin [6] [8].
  • Gallic Acid Derivatives: Free gallic acid (1–5 mg/g) and galloylated procyanidins (e.g., epicatechin-3-O-gallate; 10–30 mg/g) enhance oxidative stability. Galloylation increases radical-scavenging activity by 40% versus non-galloylated equivalents [3] [10].
  • Minor Flavonoids: Include flavonols (quercetin, kaempferol; <1 mg/g) and phenolic acids (ellagic acid in muscadine varieties; 2–8 mg/g) [1] [4].

Table 2: Quantitative Profile of Key Flavonoids in Grape Seed P.E. (mg/g Dry Extract)

CompoundTypical ConcentrationDetection Method
(–)-Epicatechin50–100 mg/gHPLC-DAD
(+)-Catechin20–60 mg/gHPLC-DAD
Epicatechin-3-O-gallate10–30 mg/gUPLC-MS
Gallic Acid1–5 mg/gHPLC-UV
Procyanidin B2 (dimer)30–70 mg/gHPTLC

Data derived from [3] [6] [10]

Variability in Polyphenolic Content Across Vitis vinifera Cultivars

Polyphenolic composition in grape seed P.E. exhibits marked variability influenced by:

  • Genetic Factors: Red varieties (e.g., Cabernet Sauvignon) contain 15–20% higher total procyanidins than white cultivars (e.g., Chardonnay) due to upregulated flavonoid pathway genes [6] [8]. Muscadine grapes (V. rotundifolia) uniquely accumulate ellagic acid (7–10× higher than V. vinifera) and 3,5-O-diglucoside anthocyanins [3].
  • Environmental Modulators: Sun exposure elevates flavonol synthesis (e.g., quercetin ↑50%), while water deficit increases proanthocyanidin polymerization (mDP ↑30%) [8]. Seeds from cool-climate regions (e.g., British Columbia) show 20–25% higher catechin content versus Mediterranean counterparts [9].
  • Maturity Stage: Maximal OPC accumulation occurs at véraison (onset of ripening), declining by 60–90% at full maturity due to oxidation and tannin–protein binding [8] [6].

Synergistic Interactions Between Proanthocyanidins and Auxiliary Phytochemicals

Grape seed P.E.’s bioactivity is amplified via phytochemical synergisms:

  • Antioxidant Recycling: Flavonols (e.g., quercetin) regenerate oxidized OPCs via electron transfer, extending radical-quenching capacity 3-fold in vitro [3] [4].
  • Metabolic Stabilization: Gallic acid inhibits OPC degradation by chelating metal ions (Fe³⁺, Cu²⁺), reducing oxidative breakdown by 40% during digestion [1] [10].
  • Cellular Pathway Modulation: Procyanidin B2 combined with resveratrol (trace in seeds) upregulates Nrf2-mediated antioxidant genes (e.g., HO-1, SOD) 50% more effectively than isolated compounds [1] [5]. In LPS-induced inflammation models, OPCs + flavonols suppress TNF-α expression synergistically (↓70% vs. ↓40% individually) [5].
  • Matrix Effects: Lipophilic constituents in crude extracts (e.g., tocopherols, phytosterols) enhance OPC solubility, improving intestinal absorption by 25% [9] [4].

Table 3: Documented Synergistic Interactions in Grape Seed P.E.

Phytochemical PairInteraction MechanismBiological Outcome
Procyanidin B2 + QuercetinElectron transfer regenerationExtended antioxidant activity
OPCs + γ-TocopherolSolubility enhancement in lipid matricesImproved cellular uptake
Epicatechin + Gallic AcidMetal chelationStabilization against degradation
Procyanidins + Ellagic Acid (muscadine)Multi-target kinase inhibitionEnhanced anti-inflammatory effects

Evidence from [1] [4] [5]

Comprehensive Compound List in Grape Seed P.E.

Properties

Product Name

Grape Seed P.E.

IUPAC Name

2-(3,4-dihydroxyphenyl)-4-[2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C32H30O11

Molecular Weight

590.6 g/mol

InChI

InChI=1S/C32H30O11/c1-13-7-22(38)26(30-17(13)12-32(2,41)31(43-30)15-4-6-19(35)21(37)9-15)27-25-23(39)10-16(33)11-24(25)42-29(28(27)40)14-3-5-18(34)20(36)8-14/h3-11,27-29,31,33-41H,12H2,1-2H3

InChI Key

VWKAFYWVDIOMSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1CC(C(O2)C3=CC(=C(C=C3)O)O)(C)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O

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